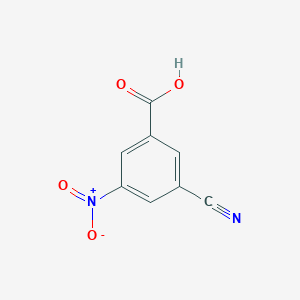

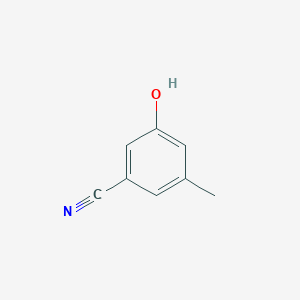

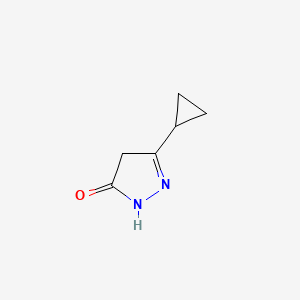

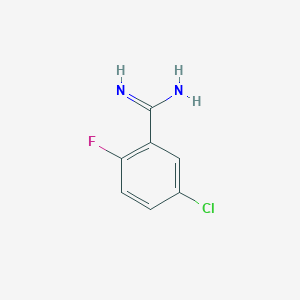

3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

Overview

Description

Scientific Research Applications

Synthesis and Biological Evaluation

- 3-Cyclopropyl-5-(4-substituted)-1-phenyl-4,5-dihydro-1H-pyrazoles have been synthesized and evaluated for biological activities. A convenient synthesis method in a biphasic system has been developed, highlighting the compound's potential in biological applications (Burde & Rahatgaonkar, 2019).

Ultrasonic Preparation and Reactivity

- The synthesis of 1H-pyrazole derivatives, including 3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one, has been achieved using ultrasound-assisted preparation, demonstrating an efficient and novel method for producing these compounds (Guesmi & Hamadi, 2021).

Catalysis and Chemical Reactions

- These compounds are successfully employed in palladium-catalyzed direct arylations, showing potential in catalytic applications and synthesis of complex chemical structures without decomposing the cyclopropyl unit (Sidhom et al., 2018).

Synthesis in Various Solvents

- Synthesis of 5-Perfluorophenyl 4,5-dihydro-1H-pyrazoles, including variations with 3-Cyclopropyl, has been achieved in different solvents like water, highlighting water as an efficient and environmentally friendly method (Pang et al., 2007).

Photolysis and Chemical Transformations

- Photolysis of 3H-pyrazoles leads to the formation of cyclopropenyl alcohols, indicating the compound's reactivity and potential in producing novel chemical entities (Hamdi et al., 2005).

Structural Characterization and Analysis

- The structural characterization of pyrazoline compounds, which include 3-Cyclopropyl variants, has been extensively studied, providing insights into their molecular structure and intermolecular interactions (Delgado et al., 2020).

properties

IUPAC Name |

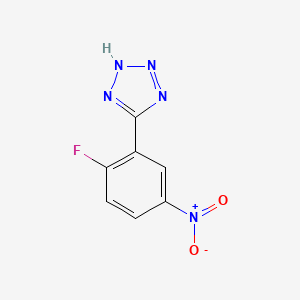

3-cyclopropyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQDORROJIYSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-4,5-dihydro-1H-pyrazol-5-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)